![molecular formula C10H16N2 B14292081 2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine CAS No. 114848-97-4](/img/structure/B14292081.png)
2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused ring system combining a pyrrole and a pyrimidine ring, making it an interesting scaffold for drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine typically involves the Mannich aminoalkylation of 2,4,5-trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine and the condensation of its 7-formyl derivative with aniline . The reaction conditions often include the use of morpholine or N-methylpiperazine as substituents, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Dihydro derivatives.
Substitution: Various N-substituted derivatives, depending on the substituents used.
科学研究应用
2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: This compound is explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various chemical syntheses.
作用机制
The mechanism of action of 2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
- 2,4,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine
- 7-Dialkylaminomethyl-2,4,5-trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine
Uniqueness
2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of three methyl groups at positions 2, 3, and 5 provides steric hindrance and electronic effects that can alter its interaction with molecular targets compared to other similar compounds.
属性
CAS 编号 |
114848-97-4 |
|---|---|
分子式 |
C10H16N2 |
分子量 |
164.25 g/mol |
IUPAC 名称 |
2,3,5-trimethyl-3,4-dihydro-1H-pyrrolo[1,2-c]pyrimidine |
InChI |
InChI=1S/C10H16N2/c1-8-4-5-12-7-11(3)9(2)6-10(8)12/h4-5,9H,6-7H2,1-3H3 |
InChI 键 |
BOFMPXHBKJYRIO-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(C=CN2CN1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


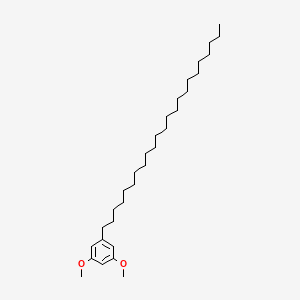

![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)

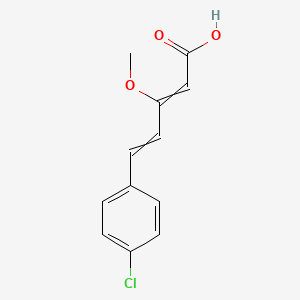
![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)
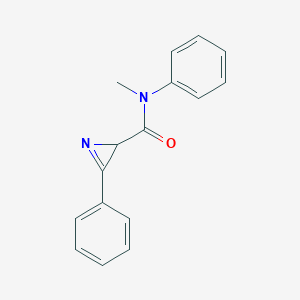
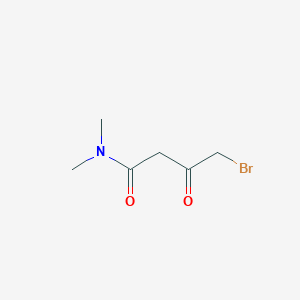

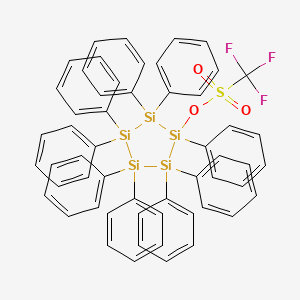
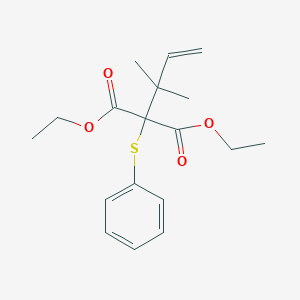

![Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B14292090.png)

